The compound is classified under organic compounds, specifically within the categories of amino acids and derivatives, organosulfur compounds, and carbonyl compounds. Its chemical formula is , and it has a molecular weight of 366.4 g/mol . The compound can be identified by its CAS number, which is 1047980-33-5.
The synthesis of 2-(Allylamino)-4-((3-(3-allylthioureido)phenyl)amino)-4-oxobutanoic acid typically involves the following steps:
The reaction conditions typically require controlled temperatures and pH levels to maximize yield and purity .
The molecular structure of 2-(Allylamino)-4-((3-(3-allylthioureido)phenyl)amino)-4-oxobutanoic acid features several key components:
The structure can be represented using SMILES notation as C=CCNC(=S)Nc1cccc(NC(=O)CC(NCCO)C(=O)O)c1
, which illustrates the connectivity between different functional groups .
2-(Allylamino)-4-((3-(3-allylthioureido)phenyl)amino)-4-oxobutanoic acid can undergo several chemical reactions:
These reactions are essential for understanding the compound's behavior in biological systems and synthetic applications .
The mechanism of action for 2-(Allylamino)-4-((3-(3-allylthioureido)phenyl)amino)-4-oxobutanoic acid is not fully elucidated but may involve:
Further studies are required to clarify these mechanisms and their implications in therapeutic contexts .
The physical and chemical properties of 2-(Allylamino)-4-((3-(3-allylthioureido)phenyl)amino)-4-oxobutanoic acid include:
Experimental data on melting point, boiling point, and flash point are not readily available but are critical for safety assessments during handling .
The potential applications of 2-(Allylamino)-4-((3-(3-allylthioureido)phenyl)amino)-4-oxobutanoic acid span various fields:
Research into these applications could unveil new therapeutic pathways or innovative materials for industrial use .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: